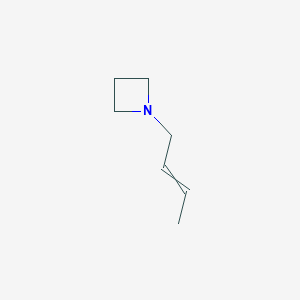

1-(But-2-en-1-yl)azetidine

説明

Contextualizing Azetidine (B1206935) Ring Systems: Strain, Reactivity, and Synthetic Utility

Azetidines, four-membered nitrogen-containing heterocycles, represent a fascinating class of compounds whose chemistry is largely dictated by their inherent ring strain. rsc.orgrsc.org This strain, estimated to be approximately 25.4 kcal/mol, is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). rsc.org This unique energetic landscape makes azetidines stable enough for practical handling while also being primed for selective ring-opening reactions under appropriate conditions, a characteristic that has been harnessed for various synthetic applications. rsc.orgrsc.org

The synthetic utility of azetidines is vast and continues to expand. They serve as valuable building blocks in the synthesis of a diverse array of more complex molecules, including other heterocycles and acyclic amines. clockss.orgresearchgate.net The ability to functionalize the azetidine ring at various positions, coupled with its rigid four-membered scaffold, makes it a privileged structure in medicinal chemistry. rsc.orgnih.gov Indeed, the azetidine motif is found in numerous natural products and pharmaceuticals, highlighting its importance in the development of new therapeutic agents. rsc.orgbham.ac.uk The synthesis of azetidines itself presents a challenge due to the ring strain, leading to the development of numerous creative and efficient synthetic methodologies. clockss.org These methods include ring-closure reactions, cycloadditions, and ring expansions of smaller heterocycles. clockss.orgrsc.orgnih.gov

Significance of N-Alkenyl Substituents on Heterocyclic Reactivity and Stereochemical Control

The introduction of an N-alkenyl substituent onto a heterocyclic ring, such as azetidine, can significantly influence the molecule's reactivity and stereochemical outcomes in subsequent transformations. The alkenyl group, with its π-system, can engage in a variety of reactions, including cycloadditions and conjugate additions. nih.govbeilstein-journals.org The electronic nature of the N-alkenyl group can be modulated, which in turn affects the reactivity of the heterocyclic nitrogen.

Furthermore, the geometry of the double bond (E/Z isomerism) in the N-alkenyl substituent can play a crucial role in controlling the stereochemistry of reactions. rsc.orgacs.org This is particularly important in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount. The development of stereodivergent methods for the functionalization of alkynes has provided access to a wide range of E/Z alkenes, which can then be incorporated as N-alkenyl substituents. rsc.org Recent research has also focused on the stereoconvergent coupling of alkenyl halides with nitrogen heterocyles, allowing for the selective synthesis of the less stable Z-isomer. acs.org

Scope of Academic Research on 1-(But-2-en-1-yl)azetidine and Related N-Alkenyl Azetidines

While specific research on 1-(but-2-en-1-yl)azetidine is not extensively documented in readily available literature, the broader class of N-alkenylazetidines has garnered significant attention. Research in this area encompasses the development of novel synthetic methods for their preparation, exploration of their reactivity in various chemical transformations, and their application as building blocks in the synthesis of more complex molecules. researchgate.netacs.org

Key research themes include:

Synthesis: Development of efficient and stereoselective methods for the synthesis of N-alkenylazetidines. This includes palladium-catalyzed intramolecular amination of amino allenes and rhodium-catalyzed ring expansion of aziridines. nih.govacs.org

Reactivity: Investigation of the unique reactivity of N-alkenylazetidines, such as in electrocyclization reactions to form functionalized azetidine nitrones. nih.govchemrxiv.org

Applications: Utilization of N-alkenylazetidines as key intermediates in the synthesis of biologically active compounds and other valuable organic molecules. acs.orgscilit.com

Overview of Research Objectives and Methodological Approaches

The primary objective of research into N-alkenylazetidines is to expand the synthetic chemist's toolbox for the construction of complex nitrogen-containing molecules. This involves designing and validating new synthetic routes that are efficient, scalable, and provide high levels of stereochemical control.

Methodological approaches employed in this field are diverse and include:

Catalysis: The use of transition metal catalysts (e.g., palladium, rhodium, copper) to facilitate key bond-forming reactions. nih.govbeilstein-journals.orgacs.org

Photochemistry: The use of light to induce novel transformations, such as photocycloadditions. rsc.org

Computational Chemistry: The use of theoretical calculations to understand reaction mechanisms and predict reactivity and stereoselectivity. researchgate.net

Spectroscopic Analysis: The use of techniques like NMR and X-ray crystallography to elucidate the structure and stereochemistry of newly synthesized compounds. organic-chemistry.org

Tabular Data

Table 1: Physicochemical Properties of Azetidine and Related Heterocycles

| Compound | Ring Strain (kcal/mol) |

| Aziridine (B145994) | 27.7 rsc.org |

| Azetidine | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5.4 rsc.org |

Table 2: Selected Synthetic Approaches to Azetidines

| Method | Description | Reference |

| Ring-closure by C-N bond formation | Intramolecular cyclization of a linear precursor. | clockss.org |

| Ring-closure by C-C bond formation | Formation of a carbon-carbon bond to complete the ring. | clockss.org |

| [2+2] Photocycloaddition | Reaction of an imine with an alkene under photochemical conditions. | rsc.org |

| Ring expansion of aziridines | One-carbon ring expansion of aziridines using vinyl carbenes. | nih.gov |

Structure

3D Structure

特性

CAS番号 |

69416-65-5 |

|---|---|

分子式 |

C7H13N |

分子量 |

111.18 g/mol |

IUPAC名 |

1-but-2-enylazetidine |

InChI |

InChI=1S/C7H13N/c1-2-3-5-8-6-4-7-8/h2-3H,4-7H2,1H3 |

InChIキー |

WEFPHRCLYYRWCO-UHFFFAOYSA-N |

正規SMILES |

CC=CCN1CCC1 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1 but 2 En 1 Yl Azetidine and Its Derivatives

Direct N-Alkylation Strategies for Azetidine (B1206935) Functionalization

The most straightforward approach to synthesizing 1-(But-2-en-1-yl)azetidine is the direct functionalization of the pre-formed azetidine ring at the nitrogen atom. This can be achieved through classical nucleophilic substitution or more modern catalytic methods.

Nucleophilic Substitution Approaches

The direct N-alkylation of azetidine via a nucleophilic substitution reaction (SN2) is a fundamental and widely used method. In this approach, the secondary amine of the azetidine ring acts as a nucleophile, attacking an electrophilic butenyl source, typically a but-2-en-1-yl halide such as crotyl bromide (1-bromo-2-butene). The reaction is generally performed in the presence of a base to neutralize the hydrogen halide byproduct, preventing the formation of the undesired ammonium (B1175870) salt. researchgate.net The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.

Commonly employed conditions involve polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), which facilitate the SN2 pathway. A variety of bases can be used, ranging from inorganic carbonates (e.g., K2CO3, Cs2CO3) to non-nucleophilic organic bases like Hünig's base (N,N-diisopropylethylamine). researchgate.net

| Electrophile | Base | Solvent | Typical Conditions | Outcome |

| Crotyl Bromide | Hünig's Base | Acetonitrile | Room Temp to Reflux | Forms tertiary amine; minimizes quaternization researchgate.net |

| Crotyl Chloride | K2CO3 | DMF | 50-80 °C | Good yields for general N-alkylation |

| But-2-en-1-yl Tosylate | NaH | THF/DMF | 0 °C to Room Temp | Highly reactive electrophile for efficient substitution |

This table presents generalized conditions for the N-alkylation of secondary amines, applicable to the synthesis of 1-(But-2-en-1-yl)azetidine.

Catalytic Alkylation Reactions (e.g., Transition Metal-Mediated)

Transition metal-catalyzed N-alkenylation reactions offer an alternative and often milder route to N-alkenyl azetidines. While much of the research has focused on aziridines, the principles are applicable to azetidines. nih.govscilit.com These methods can tolerate a wider range of functional groups and may proceed under more neutral conditions than classical SN2 reactions. Palladium and copper are the most common metals used for these transformations.

For instance, a palladium-catalyzed reaction might involve the coupling of azetidine with a butenyl halide. nih.gov Copper-catalyzed systems, analogous to the Chan-Lam coupling, can utilize butenyl boronic acids as the alkenyl source. acs.org These catalytic approaches often require specific ligands to facilitate the catalytic cycle, which typically involves oxidative addition, coordination, and reductive elimination steps. rsc.org

| Catalyst System | Alkenyl Source | Ligand | Key Features | Ref |

| Pd(dba)2 / BINAP | Butenyl Halide | Phosphine Ligand (e.g., BINAP) | Mild conditions, good functional group tolerance. | nih.gov |

| Cu(OAc)2 | Butenyl Boronic Acid | N-based ligand | Alternative to halide-based methods. | acs.org |

| NiBr2 / Ir photocatalyst | Butenyl Bromide | Bipyridine | Photoinduced C-H alkylation at the α-amino position. | nih.gov |

This table summarizes transition metal-catalyzed N-alkenylation strategies adaptable for azetidine functionalization.

Ring-Closing Strategies for Azetidine Moiety Construction with Concurrent N-Alkenylation

An alternative to functionalizing a pre-existing azetidine ring is to construct the ring from an acyclic precursor that already contains the desired N-(but-2-en-1-yl) substituent. This approach is particularly useful for creating highly substituted or complex azetidine derivatives.

Intramolecular Cyclization Precursors (e.g., γ-Haloalkylamines with Butenyl Chains)

The intramolecular cyclization of γ-functionalized amines is a classic and reliable method for forming the azetidine ring. frontiersin.org To synthesize 1-(But-2-en-1-yl)azetidine via this route, a precursor such as N-(but-2-en-1-yl)-4-chlorobutan-1-amine is required. This precursor can be synthesized by reacting but-2-en-1-amine with a suitable four-carbon electrophile like 1-bromo-4-chlorobutane.

Once the precursor is obtained, base-induced intramolecular SN2 displacement of the halide by the secondary amine nitrogen atom yields the cyclized azetidine product. bham.ac.uk Reductive cyclization of γ-haloalkyl-imines, formed from the condensation of a γ-haloaldehyde and but-2-en-1-amine, also leads to the desired N-substituted azetidine upon treatment with a reducing agent like sodium borohydride. bham.ac.uk More advanced methods involve palladium-catalyzed intramolecular amination of C(sp³)–H bonds, which can form the azetidine ring from a picolinamide-protected amine precursor under oxidative conditions. organic-chemistry.org

[2+2] Cycloaddition Reactions Involving Alkene and Imine Components (e.g., Aza Paternò–Büchi, Ketene-Imine)

Photochemical [2+2] cycloadditions between an imine and an alkene, known as the aza Paternò–Büchi reaction, provide a direct and atom-economical pathway to the azetidine core. rsc.orgnih.gov To generate a 1-(but-2-en-1-yl)azetidine derivative, the reaction could be designed in two ways:

Reacting an N-(but-2-en-1-yl)imine with an alkene (e.g., ethylene).

Reacting an alkene containing a butenyl group with a simple imine.

Recent advancements in this field utilize visible-light photocatalysis, making the reaction conditions milder and more accessible. chemrxiv.orgspringernature.comrsc.org Iridium-based photocatalysts are commonly used to sensitize one of the reactants to its triplet state, which then undergoes the cycloaddition. chemrxiv.org While many examples focus on intramolecular reactions or the use of oximes as imine surrogates, the underlying principle is a powerful tool for constructing the azetidine ring. mit.eduresearchgate.net

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, typically yields a β-lactam (an azetidin-2-one). ugent.be While not a direct route to 1-(but-2-en-1-yl)azetidine, the resulting β-lactam can be reduced to the corresponding azetidine. This two-step process is a viable strategy for accessing these scaffolds.

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |

| Aza Paternò–Büchi | Imine | Alkene | UV light or visible light photocatalysis | Azetidine | rsc.orgnih.gov |

| Ketene-Imine Cycloaddition | Ketene | N-(but-2-en-1-yl)imine | Thermal | β-Lactam (Azetidin-2-one) | ugent.be |

| Isoxazoline-Alkene Cycloaddition | 2-Isoxazoline | Alkene | Visible light, Ir-catalyst | Azetidine (via oxime surrogate) | rsc.orgresearchgate.net |

This table outlines various [2+2] cycloaddition strategies for the synthesis of the azetidine ring.

Strain-Release Processes from Bicyclic Precursors (e.g., Azabicyclobutanes)

Highly strained bicyclic systems, particularly 1-azabicyclo[1.1.0]butane (ABB), serve as versatile precursors for the synthesis of functionalized azetidines. bris.ac.ukchemrxiv.org The high ring strain of ABB facilitates its ring-opening upon reaction with a wide range of nucleophiles, providing a modular approach to 3-substituted azetidines. rsc.orgresearchgate.net

A general method involves the direct, copper-catalyzed alkylation of ABB with organometallic reagents. sci-hub.senih.gov The reaction of ABB with a butenyl-containing organometallic reagent, such as butenylmagnesium bromide or butenyllithium, in the presence of a copper catalyst could potentially lead to the formation of 3-(but-2-en-1-yl)azetidine. Subsequent N-functionalization would be required to obtain the target compound. Alternatively, a one-pot, strain-release arylation followed by N-arylation has been developed, showcasing the potential for sequential functionalization. rsc.org This strain-release strategy represents a modern and powerful method for rapidly assembling libraries of complex azetidines from a common bicyclic precursor. nih.govresearchgate.net

Olefin Metathesis Approaches to the But-2-en-1-yl Moiety within Azetidine Frameworks

Olefin metathesis has emerged as a versatile and powerful strategy for the formation of carbon-carbon double bonds. In the context of synthesizing 1-(but-2-en-1-yl)azetidine and its derivatives, both cross-metathesis (CM) and ring-closing metathesis (RCM) followed by ring-opening could be envisioned as viable pathways.

Cross-metathesis offers a direct route to install the but-2-en-1-yl group. This would typically involve the reaction of an N-allyl azetidine precursor with propylene, catalyzed by a ruthenium-based catalyst such as Grubbs' or Hoveyda-Grubbs catalysts. The efficiency and selectivity of this reaction would depend on the catalyst generation and the relative reactivity of the olefinic partners. While highly efficient for many substrates, the formation of homodimers as byproducts can be a challenge to overcome.

An alternative, though more indirect, application of metathesis could involve a ring-closing metathesis (RCM) strategy. For instance, a diene precursor containing the azetidine core could be cyclized to form a larger N-heterocycle, which upon subsequent manipulation and ring-opening could yield the desired but-2-en-1-yl moiety. While less direct, this approach can sometimes offer advantages in controlling olefin geometry. beilstein-journals.org The application of olefin cross-metathesis on solid supports has also been demonstrated as an effective method for generating libraries of β-lactam derivatives, showcasing the potential of this technique for creating diverse azetidine-related structures. acs.org

| Metathesis Strategy | Description | Potential Precursors | Key Considerations |

| Cross-Metathesis (CM) | Direct coupling of two different olefins. | N-allyl azetidine and propylene | Catalyst choice, E/Z selectivity, potential for homodimerization. |

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene. | A diene containing an azetidine backbone. | Formation of a larger ring, followed by subsequent ring-opening steps. |

Stereoselective and Stereospecific Synthesis of N-Alkenyl Azetidines

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and stereospecific methods for the synthesis of N-alkenyl azetidines is of paramount importance. This involves controlling both the geometry of the olefin in the N-substituent and the stereocenters within the azetidine ring itself.

Achieving control over the cis (Z) or trans (E) geometry of the double bond in the but-2-en-1-yl group is a significant synthetic challenge. In the context of olefin metathesis, the choice of catalyst can influence the E/Z selectivity. While many standard ruthenium catalysts tend to favor the thermodynamically more stable E-isomer, specialized Z-selective catalysts have been developed. ashansenlab.com

A notable strategy for controlling olefin geometry in macrocyclic RCM involves the use of a removable silyl (B83357) group placed at one of the internal olefin positions of the diene substrate. ashansenlab.com This approach leads to the E-selective formation of the macrocyclic alkenylsiloxane. Subsequent protodesilylation yields the corresponding Z-configured macrocycle. ashansenlab.com This principle could be adapted to a cross-metathesis reaction for the synthesis of 1-(but-2-en-1-yl)azetidine, where a silylated olefin partner is used to enforce a specific geometry, followed by removal of the silyl group to furnish the desired isomer.

Another approach is the Ramberg-Bäcklund rearrangement, which has been used for the stereoselective synthesis of medium and large heterocyclic alkenes, offering another potential, albeit less direct, route. organic-chemistry.org

The construction of the chiral azetidine core with high enantiomeric and diastereomeric purity is a well-explored area of research. These methods can be broadly categorized into catalyst-controlled and substrate-controlled processes.

Catalyst-Controlled Synthesis: Enantioselective catalysis, using either chiral metal complexes or organocatalysts, provides a powerful means to generate chiral azetidines from achiral precursors.

Metal Catalysis: Copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity, installing two new stereogenic centers simultaneously. acs.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is another effective method for producing chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov

Organocatalysis: Organocatalytic methods, such as the enantioselective α-chlorination of aldehydes, have been developed for the synthesis of C2-functionalized azetidines with high enantiomeric excess (ee). nih.govvanderbilt.edu DABCO-catalyzed diastereoselective cyclization between β-alkyl nitroolefins and alkylidene malononitriles also provides access to highly substituted azetidine nitrones. acs.org

Substrate-Controlled Synthesis: In substrate-controlled approaches, the stereochemical outcome is directed by a chiral element already present in the starting material, often a chiral auxiliary or a substrate derived from the chiral pool.

The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines. nih.gov

Stereoselective routes starting from β-amino esters, obtained via imino-aldol reactions, can be cyclized to yield non-racemic azetidines with high stereoselectivity. rsc.org

Intramolecular Michael additions have been used for the asymmetric synthesis of functionalized azetidines, where the stereochemistry of the starting β-amino alcohol dictates the final product's configuration. thieme-connect.com

The following table summarizes selected stereoselective methods applicable to azetidine synthesis.

| Method | Catalyst/Reagent | Substrate Type | Stereocontrol | Reference(s) |

| Boryl Allylation | Cu/bisphosphine | Azetines | Enantioselective | acs.org |

| Oxidative Cyclization | Gold(I) catalyst | N-propargylsulfonamides | Enantioselective | nih.gov |

| α-Chlorination/Cyclization | Organocatalyst | Aldehydes | Enantioselective | nih.govvanderbilt.edu |

| Cyclization | Base (e.g., LiHMDS) | (2-aminoalkyl)oxiranes | Stereospecific | nih.gov |

| Imino-Aldol/Cyclization | TsCl/KOH | β-amino esters | Diastereoselective | rsc.org |

| Intramolecular Michael Addition | LiHMDS | Enamino ester | Diastereoselective | thieme-connect.com |

These advanced synthetic methodologies provide a robust toolbox for the construction of 1-(but-2-en-1-yl)azetidine and its derivatives with precise control over their three-dimensional structure, which is essential for the systematic exploration of their chemical and biological properties.

Reactivity Profiles and Mechanistic Investigations of 1 but 2 En 1 Yl Azetidine

Transformations Involving the Azetidine (B1206935) Ring System

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to various reactions that lead to functionalization or ring modification. rsc.org

Nucleophilic Ring-Opening Reactions

The azetidine ring, particularly when activated, is prone to nucleophilic attack, leading to ring-opening. This reactivity is similar to that of the more strained aziridines. clockss.org Activation of the nitrogen atom with a Lewis or Brønsted acid enhances the electrophilicity of the ring carbons, facilitating attack by nucleophiles. clockss.org

The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. magtech.com.cn For N-activated azetidines, nucleophilic attack often occurs at the carbon atom that can best stabilize a positive charge in the transition state. In the case of 1-(but-2-en-1-yl)azetidine, the butenyl group is not directly attached to a ring carbon, so the regioselectivity will be primarily governed by the substitution pattern on the azetidine ring itself and the nature of the nucleophile. magtech.com.cn

Acid-catalyzed hydrolysis is a typical example of a nucleophilic ring-opening reaction where a water molecule acts as the nucleophile. catalysis.blog The reaction is initiated by protonation of the azetidine nitrogen, followed by the attack of water on one of the ring carbons. libretexts.org This process ultimately leads to the formation of an amino alcohol. The mechanism generally proceeds through the formation of a tetrahedral intermediate. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines This table presents generalized examples of nucleophilic ring-opening reactions of azetidines and is not specific to 1-(but-2-en-1-yl)azetidine.

| Reactant (Azetidine) | Reagent/Catalyst | Nucleophile | Product | Ref. |

|---|---|---|---|---|

| N-Tosyl-2-phenylazetidine | BF3∙OEt2 | Allylsilane | γ,δ-Unsaturated Amine | clockss.org |

| N-Tosyl-2-phenylazetidine | Aryl Borate | Aryl Borate | Amino Aryl Ether | clockss.org |

| (S)-2-Phenyl-N-tosylazetidine | Cu(OTf)2 | Aldehydes/Ketones | 1,3-Oxazinanes | iitk.ac.in |

Ring-Expansion Methodologies (e.g., from Aziridines)

While the direct synthesis of 1-(but-2-en-1-yl)azetidine is a primary route, ring-expansion strategies starting from aziridines offer an alternative and synthetically valuable approach to substituted azetidines. nih.govacs.org One-carbon ring expansion of aziridines can be achieved through various methods, including the use of carbene transferase enzymes or chemical reagents. nih.govnih.gov

A notable biocatalytic method involves the enantioselective one-carbon ring expansion of aziridines to azetidines via a nih.goviitk.ac.in-Stevens rearrangement, catalyzed by an engineered cytochrome P450 enzyme. nih.govnih.gov This reaction proceeds through the formation of a reactive aziridinium (B1262131) ylide intermediate. nih.govnih.gov

Chemical methods for aziridine (B145994) to azetidine ring expansion have also been developed. For instance, the reaction of N-tosylaziridines with dimethylsulfoxonium methylide leads to the formation of azetidines through a process involving nucleophilic opening of the aziridine ring followed by an intramolecular 4-exo-tet ring closure. thieme-connect.de Another approach involves the reaction of 2-bromomethyl-2-methylaziridines with sodium borohydride, which is proposed to form a bicyclic intermediate that subsequently reacts with a nucleophile like methanol (B129727) to yield the azetidine. arkat-usa.org

Table 2: Selected Ring-Expansion Methodologies for Azetidine Synthesis This table presents examples of ring-expansion reactions to form azetidines and is not specific to the synthesis of 1-(but-2-en-1-yl)azetidine.

| Starting Material (Aziridine) | Reagent/Catalyst | Key Intermediate | Product (Azetidine) | Ref. |

|---|---|---|---|---|

| N-Arylaziridine | Carbene Precursor, Engineered Cytochrome P450 | Aziridinium Ylide | Chiral Azetidine | nih.govnih.gov |

| N-(Phenylsulfonyl)aziridine | Dimethylsulfonium methylide | - | N-(Phenylsulfonyl)azetidine | thieme-connect.de |

| 2-Bromomethyl-2-methylaziridine | Sodium borohydride, Methanol | Bicyclic Intermediate | Substituted Azetidine | arkat-usa.org |

Functionalization at Ring Carbons (e.g., α-Lithiation, C-H Activation)

Direct functionalization of the azetidine ring carbons provides a powerful tool for introducing substituents without disrupting the core heterocyclic structure.

α-Lithiation: The carbons adjacent to the nitrogen atom (α-carbons) can be deprotonated using strong bases like organolithium reagents, a process known as α-lithiation. mdpi.comacs.org The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the α-position. The regioselectivity of lithiation can be controlled by the nature of the N-substituent. acs.orgox.ac.uk For instance, N-thiopivaloyl and N-tert-butoxythiocarbonyl groups can direct lithiation to either the α- or α'-position. acs.orgox.ac.uk

C-H Activation: The direct activation of carbon-hydrogen (C-H) bonds is an increasingly important strategy in organic synthesis, offering a more atom-economical approach to functionalization. tcichemicals.comrsc.org In the context of azetidines, palladium-catalyzed intramolecular C(sp³)–H amination has been used for their synthesis. rsc.org While specific examples for 1-(but-2-en-1-yl)azetidine are not detailed in the provided search results, the general principles of C-H activation could potentially be applied to functionalize the azetidine ring or the butenyl side chain. For instance, merging alkenyl C-H activation with the ring-opening of other heterocycles has been demonstrated. nih.gov

Table 3: Examples of Functionalization at Azetidine Ring Carbons This table presents generalized examples of functionalization at azetidine ring carbons and is not specific to 1-(but-2-en-1-yl)azetidine.

| Azetidine Derivative | Reagent/Method | Electrophile | Product | Ref. |

|---|---|---|---|---|

| N-Thiopivaloylazetidin-3-ol | α-Lithiation (s-BuLi) | D₂O | cis-2-Deuterio-3-hydroxyazetidine | acs.orgnih.gov |

| N-Thiopivaloylazetidin-3-ol | α-Lithiation (s-BuLi) | Various Electrophiles | trans-2-Substituted-3-hydroxyazetidines | acs.orgnih.gov |

| N-Alkyl 2-oxazolinylazetidine | α-Lithiation | Various Electrophiles | N-Alkyl-2,2-disubstituted azetidines | mdpi.com |

Reactivity of the But-2-en-1-yl Alkene Moiety

The but-2-en-1-yl group provides a second site of reactivity in the molecule, primarily centered around the carbon-carbon double bond.

Electrophilic Addition Reactions

The alkene moiety of the but-2-en-1-yl group can undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. Common electrophilic additions include halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and hydration (addition of water in the presence of an acid catalyst). The regioselectivity of these additions would follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation.

Cycloaddition and Pericyclic Reactions (e.g., Electrocyclizations)

The unsaturated butenyl group can participate in cycloaddition and pericyclic reactions. These reactions involve the concerted reorganization of electrons and are often stereospecific.

Cycloaddition Reactions: The double bond of the butenyl group can act as a dienophile or a dipolarophile in cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions. These reactions would lead to the formation of new ring systems attached to the azetidine nitrogen.

Electrocyclization Reactions: Electrocyclization is a type of pericyclic reaction where a conjugated π-system undergoes a ring closure to form a cyclic compound with one fewer π-bond. nih.govrsc.org The butenyl group itself is not a conjugated system, but under certain conditions, it could potentially isomerize or react to form a conjugated system that could then undergo electrocyclization. For example, theoretical studies have been conducted on the electrocyclic ring closure of related dienyl systems. researchgate.net

Olefin Functionalization (e.g., Selective Hydrogenation, Oxidation, Halogenation)

The but-2-enyl group in 1-(but-2-en-1-yl)azetidine offers a reactive site for various olefin functionalization reactions, distinct from the reactivity of the azetidine ring itself. These transformations allow for the synthesis of a diverse range of derivatives where the azetidine core is maintained while the N-substituent is modified. Key functionalizations include selective hydrogenation, oxidation, and halogenation of the carbon-carbon double bond.

Selective Hydrogenation: The selective hydrogenation of the olefinic bond in the butenyl substituent can be achieved to produce 1-butylazetidine. This transformation is typically performed using heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. google.com The conditions can be tuned to ensure the azetidine ring remains intact, as overly harsh conditions can lead to ring cleavage. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or isopropanol, offers a milder alternative to using pressurized hydrogen gas. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the olefin reduction without affecting other functional groups that might be present on the azetidine ring. rsc.orgdtu.dk

Oxidation: The double bond is susceptible to various oxidative transformations.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield 1-((2,3-epoxybutyl)azetidine). This epoxide is a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Stereoselective dihydroxylation can be accomplished using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) to produce 1-((2,3-dihydroxybutyl)azetidine). Both syn- and anti-dihydroxylation can be achieved depending on the chosen reagents and protocols.

Ozonolysis: Oxidative cleavage of the double bond via ozonolysis (O₃), followed by a reductive (e.g., with dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide) workup, would break the butenyl chain, yielding acetaldehyde (B116499) and an N-substituted azetidine aldehyde, providing a route to more complex functionalized azetidines.

Halogenation: Electrophilic addition of halogens across the double bond proceeds readily. For instance, the reaction with bromine (Br₂) in an inert solvent like dichloromethane (B109758) would result in the formation of 1-((2,3-dibromobutyl)azetidine). Similarly, iodocyclization of related homoallylamines is a known method to produce functionalized azetidines, suggesting that under specific conditions, the nitrogen atom could participate in the reaction with the halogenated intermediate. rsc.orgresearchgate.net

Table 1: Representative Olefin Functionalization Reactions

| Transformation | Reagents | Expected Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 1-Butylazetidine |

| Epoxidation | m-CPBA | 1-((2,3-Epoxybutyl)azetidine) |

| Dihydroxylation | OsO₄, NMO | 1-((2,3-Dihydroxybutyl)azetidine) |

Reaction at the Nitrogen Atom and N-Substituent Participation

Influence of N-Alkenyl Group on Nitrogen Basicity and Nucleophilicity

The chemical behavior of the azetidine nitrogen in 1-(but-2-en-1-yl)azetidine is modulated by both the inherent strain of the four-membered ring and the electronic nature of the N-substituent. The basicity of cyclic amines is known to be influenced by the hybridization of the nitrogen atom's lone pair. echemi.comstackexchange.com In azetidine, the C-N-C bond angle is compressed relative to an acyclic amine, leading to increased p-character in the orbitals forming the C-N bonds and consequently increased s-character in the lone pair orbital. stackexchange.com Since s-electrons are held more closely to the nucleus, this effect tends to decrease the basicity of the lone pair compared to less strained rings like pyrrolidine (B122466) or piperidine (B6355638). echemi.comstackexchange.com

The N-(but-2-en-1-yl) group influences this inherent basicity primarily through its inductive effect. The methylene (B1212753) bridge (-CH₂) between the nitrogen and the double bond largely insulates the nitrogen from the direct electron-withdrawing resonance effects of the π-system. Therefore, the butenyl group acts as a typical alkyl group, which is electron-donating via induction, thereby increasing the electron density on the nitrogen atom. This should enhance its basicity and nucleophilicity compared to unsubstituted azetidine. However, the sp²-hybridized carbons of the double bond are slightly more electronegative than sp³-hybridized carbons. This can result in the N-(but-2-en-1-yl) group being marginally less electron-donating than a saturated N-butyl group, potentially making 1-(but-2-en-1-yl)azetidine slightly less basic than 1-butylazetidine. The nucleophilicity of the nitrogen generally correlates with its basicity, meaning it will readily participate in reactions with electrophiles, such as alkylations, acylations, and reactions with Lewis acids.

Intramolecular Reactivity Pathways (e.g., Rearrangements, Cyclizations)

The presence of both a nucleophilic nitrogen center and a reactive olefin within the same molecule allows for a variety of intramolecular reactions, often leading to the formation of more complex bicyclic or rearranged structures.

Intramolecular Cyclizations: The butenyl chain can act as an internal tethered π-nucleophile. In the presence of an electrophile (E⁺), the nitrogen atom could be activated, or the olefin could react first, leading to a cationic intermediate that is subsequently trapped by the azetidine nitrogen. For instance, electrophile-induced cyclization could lead to the formation of a bicyclic system. Iodocyclization reactions of homoallylamines are known to produce 2-(iodomethyl)azetidine derivatives, suggesting a similar pathway is plausible. rsc.org Furthermore, transition metal catalysis, for example with palladium, can facilitate intramolecular aminocyclization or C-H activation pathways, potentially leading to fused or bridged ring systems. nih.govrsc.org

Rearrangements: Under thermal or catalytic conditions, 1-(but-2-en-1-yl)azetidine could potentially undergo sigmatropic rearrangements. A notable possibility is the thieme-connect.combham.ac.uk-sigmatropic rearrangement (Meisenheimer rearrangement) if the nitrogen is first oxidized to an N-oxide. rsc.org Another potential pathway is an intramolecular ene reaction, where a γ-hydrogen on the azetidine ring could be transferred to the terminal carbon of the butenyl group with concomitant C-C bond formation, although this would require significant activation. Ring expansions of azetidine systems have also been documented, often proceeding through strained bicyclic intermediates. acs.orgnih.gov For instance, activation of the azetidine nitrogen followed by intramolecular attack by the butenyl group could initiate a cascade leading to a larger ring, such as a pyrrolidine or piperidine derivative.

Mechanistic Elucidation of Key Transformations

Kinetic Studies and Reaction Pathway Analysis

Understanding the mechanisms of reactions involving 1-(but-2-en-1-yl)azetidine requires detailed kinetic studies and reaction pathway analysis. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, one can determine the reaction order with respect to each component and calculate activation parameters (e.g., ΔH‡ and ΔS‡). This data provides critical insights into the nature of the rate-determining step and the composition of the transition state.

For example, in a potential intramolecular cyclization reaction, kinetic analysis could help distinguish between a mechanism where the initial step is the activation of the nitrogen atom versus electrophilic attack on the olefin. If the reaction rate shows a first-order dependence on the concentration of an external electrophile but is zero-order with respect to a base added to deprotonate the nitrogen, it would suggest the former pathway.

Reaction progress can be monitored using techniques like in-situ infrared (IR) spectroscopy or by analyzing aliquots via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. bris.ac.uknih.gov This allows for the observation of the decay of starting materials and the formation of intermediates and products over time. This type of analysis has been applied to the polymerization of substituted azetidines, where the ratio of propagation to termination rates (kp/kt) was found to be highly dependent on the substitution pattern of the ring, demonstrating the power of kinetic analysis in understanding reactivity. rsc.org

Intermediate Identification and Trapping Experiments

Many reactions involving strained heterocycles or unsaturated systems proceed through short-lived, high-energy intermediates. The direct observation and characterization of these species are often challenging but crucial for confirming a proposed reaction mechanism.

Intermediate Identification: Low-temperature spectroscopic techniques are powerful tools for this purpose. By running a reaction at a temperature low enough to slow down the decomposition of an intermediate, it may be possible to observe it directly using methods like low-temperature NMR or IR spectroscopy. For reactions involving organometallic species, such as a palladium-catalyzed cyclization, techniques like X-ray crystallography could potentially be used to characterize a stable pre-catalyst or a metallacyclic intermediate.

Trapping Experiments: When an intermediate is too reactive to be observed directly, its existence can often be inferred through trapping experiments. This involves adding a "trapping agent" to the reaction mixture, which is designed to react specifically with the proposed intermediate to form a stable, characterizable product. For example, if a reaction is hypothesized to proceed through a zwitterionic intermediate, adding a protic solvent like methanol could trap the anion, leading to a solvent-incorporated product. clockss.org Similarly, if a radical mechanism is suspected, a radical scavenger like TEMPO could be introduced to intercept the radical intermediate. The successful formation and identification of such trapped products provide strong evidence for the proposed reaction pathway.

Advanced Spectroscopic and Analytical Methodologies in Azetidine Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. acs.orgumn.edu For a molecule like 1-(But-2-en-1-yl)azetidine, with its distinct proton and carbon environments, advanced NMR methods provide deep insights into its connectivity, stereochemistry, and dynamic behavior. umn.eduucl.ac.uk

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY for Conformational Dynamics and Diastereotopic Proton Analysis)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) signals of 1-(But-2-en-1-yl)azetidine.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. For 1-(But-2-en-1-yl)azetidine, COSY is expected to show correlations between the protons of the butenyl chain (e.g., between the methyl protons and the adjacent vinylic proton) and within the azetidine (B1206935) ring (between the protons at C2/C4 and the C3 protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the signals for the azetidine ring carbons can be distinguished from those of the butenyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) couplings between protons and carbons. It is particularly useful for connecting the butenyl substituent to the azetidine ring. Key correlations would be expected from the methylene (B1212753) protons of the butenyl group (adjacent to the nitrogen) to the C2 and C4 carbons of the azetidine ring.

Diastereotopic Proton Analysis: The two methylene protons at C2 and C4 of the azetidine ring are diastereotopic due to the chiral environment created by the puckered ring and the substituent on the nitrogen. This means they are chemically non-equivalent and should appear as distinct signals in the ¹H NMR spectrum, likely as complex multiplets due to coupling with each other (geminal coupling) and with the protons on C3 (vicinal coupling). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. This can provide crucial information about the preferred conformation of the molecule. For example, NOE signals between protons of the butenyl group and protons on the azetidine ring would help to define the spatial arrangement of the substituent relative to the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(But-2-en-1-yl)azetidine (Note: These are estimated values based on typical shifts for similar structural motifs. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine C2/C4-H | ~3.6 | ~57 |

| Azetidine C3-H₂ | ~2.3 | ~18 |

| N-CH₂ (butenyl) | ~3.0 | ~60 |

| C=CH (butenyl) | ~5.5 | ~128 |

| C=CH (butenyl) | ~5.6 | ~129 |

| CH₃ (butenyl) | ~1.7 | ~17 |

Dynamic NMR for Nitrogen Inversion Barriers and Ring Puckering Analysis

Azetidine rings are not planar and undergo rapid conformational changes, including ring puckering and nitrogen inversion. ucl.ac.uk Dynamic NMR (DNMR) is a powerful technique to study the kinetics of these processes. umn.eduyoutube.commontana.edu

Nitrogen Inversion: The nitrogen atom in the azetidine ring rapidly inverts its pyramidal geometry. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the protons on either side of the ring. ucl.ac.uk By lowering the temperature, this process can be slowed down. At the coalescence temperature, the separate signals for the non-equivalent protons will merge into a single broad peak. youtube.com Further cooling would resolve the individual signals. By analyzing the line shapes at different temperatures, the energy barrier (activation free energy, ΔG‡) for nitrogen inversion can be calculated. montana.edursc.org

Ring Puckering: The four-membered ring itself undergoes a puckering motion. This process also exchanges the axial and equatorial-like positions of the substituents on the ring. Similar to nitrogen inversion, variable-temperature NMR experiments can be used to "freeze out" this conformation, allowing for the study of the energetics of the ring-puckering barrier.

Vibrational Spectroscopy for Probing Molecular Interactions and Reaction Progress (e.g., In-Situ Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. acs.orguni-muenchen.de For 1-(But-2-en-1-yl)azetidine, FTIR can confirm the presence of key structural features and can be used to monitor its formation in real-time. acs.org

The IR spectrum of this compound is expected to show characteristic absorption bands:

C-H stretching: Aliphatic C-H stretches from the azetidine ring and the butenyl group would appear just below 3000 cm⁻¹. Vinylic C-H stretches from the double bond would appear just above 3000 cm⁻¹.

C=C stretching: A characteristic band for the carbon-carbon double bond in the butenyl group should be observed in the region of 1640-1680 cm⁻¹.

C-N stretching: The C-N stretching vibration of the tertiary amine within the ring would typically appear in the 1250-1020 cm⁻¹ region.

In-situ FTIR could be employed to monitor the synthesis of 1-(But-2-en-1-yl)azetidine, for example, in a reaction between azetidine and a 2-butenyl halide. The progress of the reaction could be followed by observing the appearance of the product's characteristic C=C stretching band or the disappearance of an N-H stretching band from the azetidine starting material.

Table 2: Expected Characteristic Infrared Absorption Bands for 1-(But-2-en-1-yl)azetidine

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Vinylic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Alkene C=C | Stretch | 1680-1640 |

| C-N | Stretch | 1250-1020 |

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular weight and elemental composition of a compound. rsc.orgarkat-usa.org For 1-(But-2-en-1-yl)azetidine (molecular formula C₇H₁₃N), HRMS would provide an exact mass measurement, confirming its composition with high accuracy. nih.gov

Reaction Monitoring: During synthesis, HRMS can be used to monitor the reaction mixture, identifying the formation of the desired product and any potential byproducts or intermediates.

Complex Mixture Analysis: When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), HRMS can analyze complex mixtures, definitively identifying the target compound even in the presence of impurities.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion of 1-(But-2-en-1-yl)azetidine can be fragmented. The resulting fragmentation pattern provides structural information. Expected fragmentation pathways could include the loss of the butenyl group or cleavage of the azetidine ring, further corroborating the proposed structure. The NIST Mass Spectrometry Data Center provides reference spectra that can aid in this identification. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment (if chiral derivatives are studied)

The parent compound, 1-(But-2-en-1-yl)azetidine, is achiral. However, if chiral derivatives are synthesized, for example by introducing a substituent at the C2 or C3 position of the azetidine ring, then chiroptical spectroscopic methods become essential. acs.orgnih.gov

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. acs.orgresearchgate.net For a chiral derivative of 1-(But-2-en-1-yl)azetidine, the ECD or ORD spectrum would be unique for each enantiomer.

Enantiomeric Purity Assessment: By comparing the spectrum of a synthesized sample to that of a pure enantiomeric standard, the enantiomeric excess (ee) can be determined.

Absolute Configuration: The absolute configuration (R or S) of a chiral center can often be assigned by comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations. nih.govmdpi.com While the parent molecule is achiral, the principles of chiroptical spectroscopy are vital for any research that extends to its chiral analogues. acs.orgresearchgate.net

Computational and Theoretical Investigations of 1 but 2 En 1 Yl Azetidine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular world. For 1-(but-2-en-1-yl)azetidine, these methods can elucidate its fundamental electronic characteristics and predict its behavior in chemical reactions.

Energy Profiles of Reaction Pathways and Transition State Analysis

Computational studies on analogous systems, such as the formation of 2-arylazetidines from oxiranes, have demonstrated the power of DFT in mapping out reaction pathways. nih.govimperial.ac.ukuniba.it In these studies, calculations revealed that the formation of the four-membered azetidine (B1206935) ring, while thermodynamically less favorable than the corresponding five-membered pyrrolidine (B122466) ring, is kinetically controlled. nih.govimperial.ac.ukuniba.it The energy barriers for the various possible reaction routes, including the transition states (TSs), were calculated, showing a preference for the formation of the trans-azetidine product. nih.govimperial.ac.uk For 1-(but-2-en-1-yl)azetidine, similar computational approaches could be employed to study its synthesis, for example, via nucleophilic substitution on a butenyl halide by azetidine. The energy profile for such a reaction would detail the energies of the reactants, transition state, and product, providing a quantitative measure of the reaction's feasibility.

A hypothetical reaction pathway for the synthesis of 1-(but-2-en-1-yl)azetidine could be the reaction of azetidine with crotyl bromide. A computational analysis would likely investigate the SN2 reaction mechanism, calculating the activation energy required to overcome the transition state.

Table 1: Hypothetical Calculated Thermodynamic Data for Azetidine Formation

| Species | Relative Energy (kcal/mol) |

| Reactants (Azetidine + Crotyl Bromide) | 0.0 |

| Transition State | +25.0 (Estimated) |

| Products (1-(But-2-en-1-yl)azetidine + HBr) | -15.0 (Estimated) |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Molecular Orbital Analysis and Bonding Characteristics

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. youtube.com

In studies of other azetidine-containing compounds, Natural Bond Orbital (NBO) analysis has been used to understand bonding characteristics, such as p-π conjugation effects that can stabilize the molecular structure. mostwiedzy.pl For 1-(but-2-en-1-yl)azetidine, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine ring and the π-bond of the butenyl group, indicating these as the likely sites for electrophilic attack. The LUMO would likely be distributed over the σ* orbitals of the C-N and C-C bonds.

Table 2: Predicted Frontier Molecular Orbital Energies for 1-(But-2-en-1-yl)azetidine

| Molecular Orbital | Energy (eV) (Estimated) |

| HOMO | -8.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 9.7 |

Note: These values are estimations based on typical values for similar organic molecules and would need to be confirmed by specific calculations.

Conformational Analysis and Ring Dynamics of Azetidine Systems

The four-membered azetidine ring is not planar and undergoes a characteristic puckering motion. The degree of puckering and the energy barrier to ring inversion are influenced by the substituents on the nitrogen atom and the ring carbons. mdpi.com Computational studies on L-azetidine-2-carboxylic acid have shown that the azetidine ring can adopt either a puckered or a less puckered structure depending on the backbone conformation. mdpi.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures. DFT methods can accurately predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. manchester.ac.uk

For 1-(but-2-en-1-yl)azetidine, theoretical calculations would predict the 1H and 13C NMR spectra. The protons on the azetidine ring would show characteristic shifts and coupling patterns influenced by the ring puckering and the electronegativity of the nitrogen atom. The protons of the butenyl group would have chemical shifts typical for vinylic and allylic protons. Comparison of these predicted spectra with experimentally obtained spectra would provide strong evidence for the molecule's structure and conformation.

Table 3: Predicted 1H NMR Chemical Shifts for 1-(But-2-en-1-yl)azetidine

| Proton | Predicted Chemical Shift (ppm) (Estimated) |

| Azetidine CH2 (adjacent to N) | 3.0 - 3.5 |

| Azetidine CH2 (β to N) | 2.0 - 2.5 |

| N-CH2-CH= | 3.2 - 3.7 |

| =CH-CH3 | 5.3 - 5.8 |

| =CH-CH2- | 5.3 - 5.8 |

| CH3 | 1.6 - 1.8 |

Note: These are estimated chemical shift ranges and would be refined by specific computational analysis.

Solvation Effects and Catalytic Cycle Modeling

The behavior of molecules can be significantly influenced by their environment, particularly the solvent. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. scirp.org Studies on azetidine derivatives have shown that increasing solvent polarity can affect conformational preferences and rotational barriers. mdpi.com

In the context of 1-(but-2-en-1-yl)azetidine, modeling solvation effects would be crucial for understanding its reactivity in solution. For instance, in a polar solvent, the transition state of a reaction involving a charge-separated species would be stabilized, potentially lowering the activation energy. If 1-(but-2-en-1-yl)azetidine were to participate in a catalytic cycle, computational modeling could be used to map out the entire cycle, including the structures and energies of all intermediates and transition states, taking into account the role of the solvent and the catalyst.

1 but 2 En 1 Yl Azetidine As a Versatile Synthon in Organic Synthesis

Strategic Application in the Construction of Complex Nitrogen-Containing Molecules

1-(But-2-en-1-yl)azetidine and its derivatives are instrumental in the synthesis of a variety of complex nitrogen-containing molecules. The strained azetidine (B1206935) ring, combined with the reactivity of the butenyl substituent, allows for a range of synthetic manipulations. These include ring-opening reactions, cycloadditions, and functional group transformations, which have been exploited to build more elaborate molecular frameworks.

Azetidines, in general, are crucial intermediates for synthesizing numerous polyamine ligands and can be used to create metal complexes for catalysis. bham.ac.uk The synthesis of azetidine derivatives itself can be challenging due to the high energy of the transition states leading to the four-membered ring. bham.ac.uk However, methods like the intramolecular cyclization of haloalkylamines and the reduction of azetidin-2-ones have been developed to overcome these hurdles. bham.ac.uk

For instance, the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with dimethyl 2,3-dicyanofumarate in methanol (B129727) leads to the formation of dimethyl (E)-2-(azetidin-1-yl)-3-cyanobut-2-enedioates. clockss.org This reaction proceeds through a zwitterionic intermediate, highlighting the utility of strained bicyclic systems in accessing functionalized azetidines. clockss.org

The versatility of azetidine derivatives is further demonstrated in their use as precursors to other heterocyclic systems. For example, the ring transformation of 2-(haloalkyl)azetidines can lead to the formation of pyrrolidines. acs.org This highlights the role of the azetidine ring as a latent reactive species that can be unmasked to generate further molecular complexity.

Enantiopure Derivatives in Asymmetric Synthesis and Catalyst Design

The development of methods for the enantioselective synthesis of azetidine derivatives has been a significant focus in organic chemistry, driven by the demand for chiral building blocks in drug discovery and catalyst design. chemrxiv.orgthieme-connect.com Enantiopure azetidines are valuable synthons for the preparation of optically active pharmaceuticals and other biologically active molecules.

One successful strategy for accessing enantiopure azetidines involves the use of chiral auxiliaries. For example, N-tert-butanesulfinyl imines have been employed in the asymmetric synthesis of various nitrogen-containing heterocycles, including azetidines. beilstein-journals.org The addition of nucleophiles to these chiral imines often proceeds with high diastereoselectivity, allowing for the construction of stereodefined azetidine cores. beilstein-journals.org

Furthermore, enantiopure azetidine derivatives have found application as ligands in asymmetric catalysis. Chiral azetidine-based ligands have been used in reactions such as the asymmetric diethylzinc (B1219324) addition to aldehydes. bham.ac.uk The stereochemical information embedded in the azetidine scaffold can effectively control the stereochemical outcome of the catalyzed reaction. The synthesis of C2-symmetrical cyclic amines, including azetidines, from the enantioselective reduction of diketones further expands the toolbox for creating chiral ligands. organic-chemistry.org

Precursor in Heterocycle Synthesis via Ring Transformation and Functionalization

The strained nature of the azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, providing a powerful strategy for the synthesis of other heterocyclic systems. This approach leverages the stored ring strain energy to drive the formation of larger, often more complex, ring systems.

Azetidines can be transformed into pyrrolidines, which are five-membered nitrogen-containing heterocycles prevalent in many natural products and pharmaceuticals. acs.org This transformation can be achieved through various methods, including the rearrangement of 2-(haloalkyl)azetidines. acs.org

The functionalization of the azetidine ring itself can also lead to a diverse array of heterocyclic structures. The direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. organic-chemistry.org These functionalized azetidines can then serve as precursors for further synthetic elaborations.

The reaction of azetidines with various electrophiles and nucleophiles allows for the introduction of a wide range of substituents, further expanding their synthetic utility. For example, the reaction of 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) with amines provides a direct route to 3-aminoazetidine derivatives, which are precursors to many biologically active compounds. chemrxiv.orggoogle.com

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical approach to the synthesis of complex molecules. rug.nl Azetidine derivatives, including those related to 1-(but-2-en-1-yl)azetidine, have been successfully integrated into MCRs and cascade reaction sequences.

The inherent reactivity of the azetidine ring and its substituents can be harnessed to trigger a series of bond-forming events in a cascade fashion. For instance, a one-pot, three-component reaction between an amine, dialkyl acetylenedicarboxylate, and itaconic anhydride (B1165640) has been developed for the synthesis of highly substituted pyridine (B92270) derivatives, showcasing the potential of MCRs in generating heterocyclic complexity. researchgate.net

While direct examples involving 1-(but-2-en-1-yl)azetidine in complex MCRs are not extensively documented in the provided context, the principles of MCRs and cascade reactions are broadly applicable to functionalized azetidines. researchgate.net The development of novel MCRs that incorporate azetidine building blocks remains an active area of research, with the potential to provide rapid access to diverse libraries of complex nitrogen-containing molecules.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Sustainable and Green Synthetic Protocols for Azetidines

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, focusing on minimizing environmental impact and enhancing safety. Future research on the synthesis of 1-(But-2-en-1-yl)azetidine and related N-alkenylazetidines would likely prioritize the development of sustainable protocols.

Key Research Areas:

Use of Green Solvents: Traditional syntheses of N-substituted azetidines often rely on volatile and potentially hazardous organic solvents. A significant research trajectory would involve the adoption of greener alternatives. For instance, cyclopentyl methyl ether (CPME) has emerged as a sustainable solvent in various synthetic transformations, including those involving strained heterocycles. nih.govnih.gov Its higher boiling point, lower peroxide-forming tendency, and ease of recycling make it an attractive replacement for solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce side reactions in the synthesis of nitrogen-containing heterocycles. magtech.com.cn Future protocols for the synthesis of 1-(But-2-en-1-yl)azetidine could explore microwave-assisted alkylation of azetidine (B1206935) with a but-2-en-1-yl halide or sulfonate, potentially in aqueous or solvent-free conditions to further enhance the green credentials of the process.

Catalytic Approaches: The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, would be a crucial aspect of sustainable synthesis. For example, photo-induced copper catalysis has been utilized for the synthesis of azetidines through radical annulation of aliphatic amines with alkynes. nih.gov Exploring similar catalytic cycles for the direct N-alkenylation of azetidine would be a valuable research avenue.

Potential Sustainable Synthetic Routes:

| Route | Description | Green Chemistry Principles Addressed |

| Direct N-alkenylation in Green Solvents | Reaction of azetidine with a but-2-en-1-yl electrophile in a solvent such as CPME or a bio-derived solvent. | Safer solvents, Waste prevention |

| Microwave-Assisted Synthesis | Rapid, solvent-free or aqueous-based reaction of azetidine with a but-2-en-1-yl precursor under microwave irradiation. | Energy efficiency, Waste prevention |

| Catalytic C-N Bond Formation | Development of a catalytic method (e.g., using copper or iron catalysts) for the coupling of azetidine and a but-2-ene derivative. | Catalysis, Atom economy |

Exploration of Novel Reactivity and Unprecedented Transformations of the Azetidine and But-2-en-1-yl Moieties

The unique structural features of 1-(But-2-en-1-yl)azetidine, namely the strained four-membered ring and the reactive butenyl side chain, offer fertile ground for exploring novel chemical transformations.

Azetidine Ring Transformations:

The inherent ring strain of the azetidine nucleus (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic amines. rsc.org Future research could investigate:

Strain-Release Reactions: The reaction of N-alkenylazetidines with various electrophiles could trigger ring-opening or ring-expansion reactions, leading to the formation of more complex nitrogen-containing scaffolds. The butenyl group could potentially participate in these transformations, leading to novel tandem reaction sequences.

Functionalization of the Azetidine Ring: While the nitrogen is substituted, the C-H bonds on the azetidine ring are targets for functionalization. Metal-catalyzed C-H activation strategies, which have been successfully applied to other saturated heterocycles, could be developed to introduce substituents at the 2- or 3-positions of the azetidine ring in 1-(But-2-en-1-yl)azetidine.

But-2-en-1-yl Moiety Transformations:

The double bond in the but-2-en-1-yl group is a versatile functional handle for a wide range of chemical reactions. Research in this area could focus on:

Metathesis Reactions: Cross-metathesis with other olefins could be used to elaborate the butenyl side chain, introducing new functional groups and increasing molecular complexity.

Cycloaddition Reactions: The alkene could participate in various cycloaddition reactions, such as [2+2], [3+2], or [4+2] cycloadditions, to construct new cyclic systems appended to the azetidine nitrogen.

Oxidative and Reductive Transformations: Selective oxidation of the double bond could lead to diols, epoxides, or carbonyl compounds, while reduction could provide the corresponding N-butylazetidine.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, scalability, reproducibility, and efficiency.

Continuous Flow Synthesis: The synthesis of azetidines and related heterocycles has been successfully demonstrated in continuous flow reactors. nih.govuniba.it A future research trajectory would involve developing a continuous flow process for the synthesis of 1-(But-2-en-1-yl)azetidine. This could involve pumping a stream of azetidine and a but-2-en-1-ylating agent through a heated reactor coil, potentially with an immobilized base or catalyst, to achieve rapid and efficient production. Flow chemistry also allows for the safe handling of reactive intermediates and precise control over reaction parameters, which can be crucial when dealing with strained ring systems.

Automated Synthesis Platforms: Automated synthesis platforms can be used for high-throughput screening of reaction conditions and for the rapid synthesis of libraries of related compounds. nih.govimperial.ac.ukfu-berlin.de An automated platform could be employed to optimize the synthesis of 1-(But-2-en-1-yl)azetidine by systematically varying parameters such as temperature, pressure, reactant concentrations, and catalyst loading. Furthermore, such platforms could be used to synthesize a library of N-alkenylazetidines for structure-activity relationship studies in medicinal chemistry or materials science.

Advantages of Flow and Automated Synthesis:

| Technology | Advantages for 1-(But-2-en-1-yl)azetidine Synthesis |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, potential for integration of reaction and purification steps. |

| Automated Synthesis | High-throughput reaction optimization, rapid library synthesis, improved reproducibility. |

Advanced Catalyst Design for Highly Selective Processes

The development of advanced catalysts is key to achieving high selectivity in chemical transformations. For 1-(But-2-en-1-yl)azetidine, catalyst design could target both the synthesis of the molecule and its subsequent functionalization.

Catalysts for Selective Synthesis: Research could focus on designing catalysts that can mediate the direct and selective N-alkenylation of azetidine. This might involve exploring transition metal catalysts (e.g., palladium, copper, rhodium) with specifically designed ligands that can promote the desired C-N bond formation while minimizing side reactions.

Catalysts for Selective Functionalization: The presence of two reactive sites (the azetidine ring and the butenyl double bond) presents a challenge and an opportunity for selective catalysis. Future research could focus on developing catalysts that can selectively target one of these sites in the presence of the other. For example:

A catalyst could be designed to selectively catalyze a reaction at the double bond (e.g., hydrogenation, hydroformylation, or epoxidation) without affecting the azetidine ring.

Conversely, a catalyst could be developed to promote a reaction involving the azetidine ring (e.g., C-H activation or ring-opening) while leaving the butenyl group intact.

Examples of Potential Catalytic Systems:

| Reaction Type | Potential Catalyst Class | Desired Selectivity |

| N-Alkenylation | Ligand-modified transition metal catalysts (e.g., Pd, Cu) | High yield and selectivity for the N-alkenylated product. |

| Butenyl Group Functionalization | Homogeneous or heterogeneous transition metal catalysts | Chemoselective transformation of the double bond. |

| Azetidine Ring Functionalization | C-H activation catalysts (e.g., Rh, Ir) | Regioselective functionalization of the azetidine ring. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。